molecular formula C10H16N2O B3048608 2-Amino-5-(diethylamino)phenol CAS No. 17626-05-0

2-Amino-5-(diethylamino)phenol

Cat. No. B3048608
CAS RN: 17626-05-0
M. Wt: 180.25 g/mol
InChI Key: JHDPWYYNKJIJPT-UHFFFAOYSA-N
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Description

2-Amino-5-(diethylamino)phenol is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is also known by other names such as Phenol, 2-amino-5-(diethylamino)- .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-(diethylamino)phenol involves a phenol group with amino and diethylamino substituents . Detailed structural analysis such as the positions of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) are not available in the sources.


Chemical Reactions Analysis

Phenols, which 2-Amino-5-(diethylamino)phenol is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Scientific Research Applications

Anticancer Activity

2-Amino-5-(diethylamino)phenol and its derivatives show potential in anticancer research. Compounds synthesized from this chemical have demonstrated cytotoxicity against cancer cell lines such as HeLa and MCF-7, indicating their potential as therapeutic agents. For example, a study synthesized Schiff bases using 2-Amino-5-(diethylamino)phenol, which exhibited notable anticancer activities (Uddin et al., 2020).

Photo-Physical Characteristics

The photo-physical properties of derivatives of 2-Amino-5-(diethylamino)phenol have been a subject of interest. Novel fluorescent derivatives have been synthesized, displaying significant absorption-emission properties and stability, which are crucial for applications in imaging and sensing technologies (Padalkar et al., 2011).

Antimicrobial Activity

This compound has also shown promise in antimicrobial research. Derivatives have been tested against bacteria like Escherichia coli and Staphylococcus aureus, demonstrating notable antibacterial activities. This suggests potential applications in developing new antimicrobial agents (Padalkar et al., 2016).

Metal Complex Synthesis

2-Amino-5-(diethylamino)phenol is used in synthesizing metal complexes, which have applications in various fields, including catalysis and materials science. Studies have explored its ability to form complexes with metals like Cu(II), indicating its versatility in coordination chemistry (Abbas et al., 2020).

Chemical Sensing

This compound plays a role in the development of chemosensors. For instance, a study utilized a molecule derived from 2-Amino-5-(diethylamino)phenol for the selective detection of Mg2+, Zn2+, and Co2+, highlighting its utility in chemical sensing applications (Li et al., 2014).

DNA and Plasma Protein Probes

Derivatives of 2-Amino-5-(diethylamino)phenol have been used to probe DNA and plasma proteins, which is significant for biomedical research and drug development. Studies demonstrate these derivatives' ability to interact with DNA, indicating potential uses in understanding genetic materials and designing new therapeutics (Rani et al., 2020).

Bioimaging Applications

In bioimaging, derivatives of 2-Amino-5-(diethylamino)phenol have been used to develop near-infrared fluorophores for cell imaging, demonstrating low cytotoxicity and enhanced fluorescence, which is vital for non-invasive biological studies (Gao et al., 2017).

Safety And Hazards

2-Amino-5-(diethylamino)phenol may be toxic if swallowed, harmful in contact with skin, and harmful if inhaled . It may cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, dizziness, and is suspected of causing genetic defects . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-amino-5-(diethylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-12(4-2)8-5-6-9(11)10(13)7-8/h5-7,13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDPWYYNKJIJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550189
Record name 2-Amino-5-(diethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(diethylamino)phenol

CAS RN

17626-05-0
Record name 2-Amino-5-(diethylamino)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17626-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(diethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EF Elslager, DF Worth - Journal of Medicinal Chemistry, 1970 - ACS Publications
Various 5-(mono-and dialkylamino)-2-uitrosophenols VIII were prepared bymtrosatiou of the corresponding hi-(mono-and dialky laminojphenols. The latter intermediates were obtained …
Number of citations: 16 pubs.acs.org
QQ Zhang, JF Ge, QF Xu, XB Yang, XQ Cao, NJ Li… - Tetrahedron letters, 2011 - Elsevier
A selective, sensitive probe for Hg(II) ions, 7-(diethylamino)-3-methyl-2H-benzo[b][1,4] oxazine-2-thione (1), is developed. Compound 1 behaves as a ratiometric probe, exhibiting a …
Number of citations: 29 www.sciencedirect.com
M Hornum, MW Mulberg, M Szomek… - The Journal of …, 2020 - ACS Publications
Nile Red is a benzo[a]phenoxazone dye containing a diethylamino substituent at the 9-position. In recent years, it has become a popular histological stain for cellular membranes and …
Number of citations: 21 pubs.acs.org
PJ IsLIP - Progress in Drug Research/Fortschritte der …, 2013 - books.google.com
There can be no doubt that in industrially advanced countries the incidence of parasitic infection is low compared with that occurring in the so-called developing nations. And yet, …
Number of citations: 0 books.google.com

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